

# CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chs-828*

Cat. No.: *B1668923*

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## Abstract

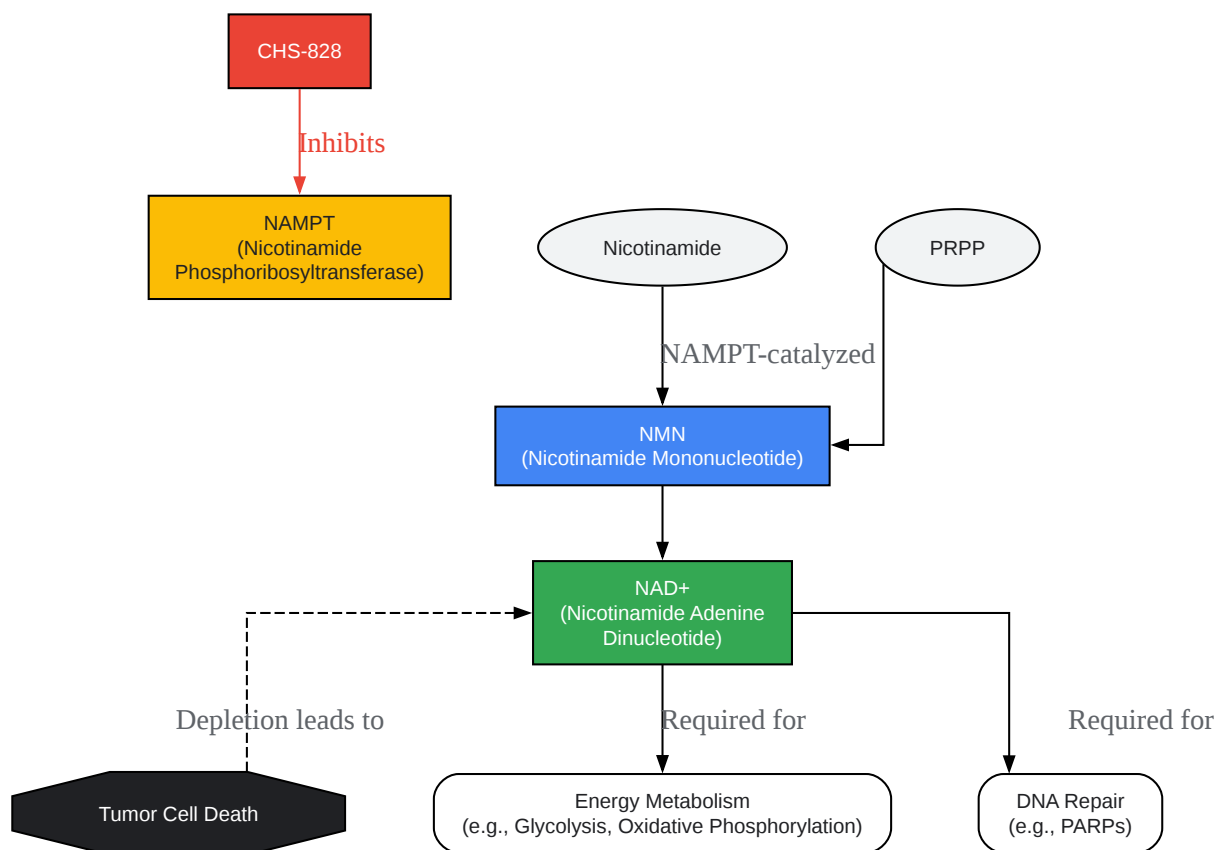
**CHS-828**, identified as N-(6-chlorophenoxyhexyl)-N'-cyano-N''-4-pyridylguanidine, is a novel, orally active pyridyl cyanoguanidine with demonstrated potent antitumor activity.[1][2] This document provides a comprehensive technical overview of **CHS-828**, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols. The primary mechanism of **CHS-828** involves the competitive inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD<sup>+</sup> salvage pathway, leading to cellular NAD<sup>+</sup> depletion and subsequent cytotoxicity in malignant cells.[3][4] This agent has shown a broad spectrum of activity against various human cancer cell lines, including those resistant to conventional chemotherapeutic agents, and has undergone Phase I clinical trials.[1][5][6]

## Mechanism of Action

**CHS-828** exerts its cytotoxic effects by targeting cellular NAD<sup>+</sup> metabolism.[3] Malignant cells have a high demand for NAD<sup>+</sup> for energy production and DNA repair processes.[3] **CHS-828** competitively inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway that synthesizes NAD<sup>+</sup> from nicotinamide.[3][4] This inhibition leads to a depletion of cellular NAD<sup>+</sup> levels, which in turn disrupts critical cellular functions and induces cell death.[3] Studies have shown that the cytotoxic effects of **CHS-828** can be

rescued by the addition of nicotinamide, further confirming its mechanism of action.[3] The agent has an IC50 of less than 25 nM for NAMPT.[4]

## Signaling Pathway



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Caption: Mechanism of action of **CHS-828**.

## In Vitro Antitumor Activity

**CHS-828** has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. Its activity is notable in breast, lung, and myeloma cell lines.[1][2][5] Importantly, the

cytotoxic profile of **CHS-828** shows a low correlation with that of known anticancer agents, and it is not affected by known multidrug resistance mechanisms.[\[1\]](#)[\[2\]](#)

**Table 1: In Vitro Cytotoxicity of CHS-828 in Human Cancer Cell Lines**

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
Panel of 10 Human Myeloma Cell Lines	Multiple Myeloma	0.01 - 0.3	Fluorometric Microculture Cytotoxicity Assay (FMCA)	<a href="#">[5]</a>
MCF-7	Breast Cancer	Not specified, but potent cytotoxic effects observed	Not specified	<a href="#">[1]</a> <a href="#">[2]</a>
NYH	Small Cell Lung Cancer	Not specified, but potent cytotoxic effects observed	Not specified	<a href="#">[1]</a> <a href="#">[2]</a>

## In Vivo Antitumor Activity

Oral administration of **CHS-828** has shown significant antitumor activity in various animal models, including nude mice with human tumor xenografts and rats with transplanted rodent tumors.[\[1\]](#)[\[2\]](#)

**Table 2: In Vivo Efficacy of CHS-828 in Animal Models**

Tumor Model	Animal Model	Dosing Schedule	Outcome	Reference
MCF-7 Human Breast Cancer Xenograft	Nude Mice	20-50 mg/kg/day p.o.	Inhibition of tumor growth	<a href="#">[1]</a> <a href="#">[2]</a>
MCF-7 Human Breast Cancer Xenograft	Nude Mice	250 mg/kg weekly	Significant antitumor effect, regression of established tumors	<a href="#">[1]</a>
NYH Human Small Cell Lung Cancer Xenograft	Nude Mice	20-50 mg/kg/day p.o.	Regression of tumors	<a href="#">[1]</a> <a href="#">[2]</a>
SH-SY5Y Human Neuroblastoma Xenograft	Nude Mice	Daily oral treatment	82% reduction in tumor growth; complete regression in 44% of animals	<a href="#">[7]</a>
Human Ovarian Cancer and CLL in Hollow Fibres	Immunocompetent Rats	Not specified	37% mean reduction in cell density	<a href="#">[8]</a>
Human Neuroendocrine Tumor Xenografts (GOT1, BON, GOT2)	Nude Mice	Peroral administration	Marked antitumor activity	<a href="#">[9]</a>

## Clinical Trials and Pharmacokinetics

**CHS-828** has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[\[6\]](#)  
[\[10\]](#)

**Table 3: Summary of Phase I Clinical Trial Data for CHS-828**

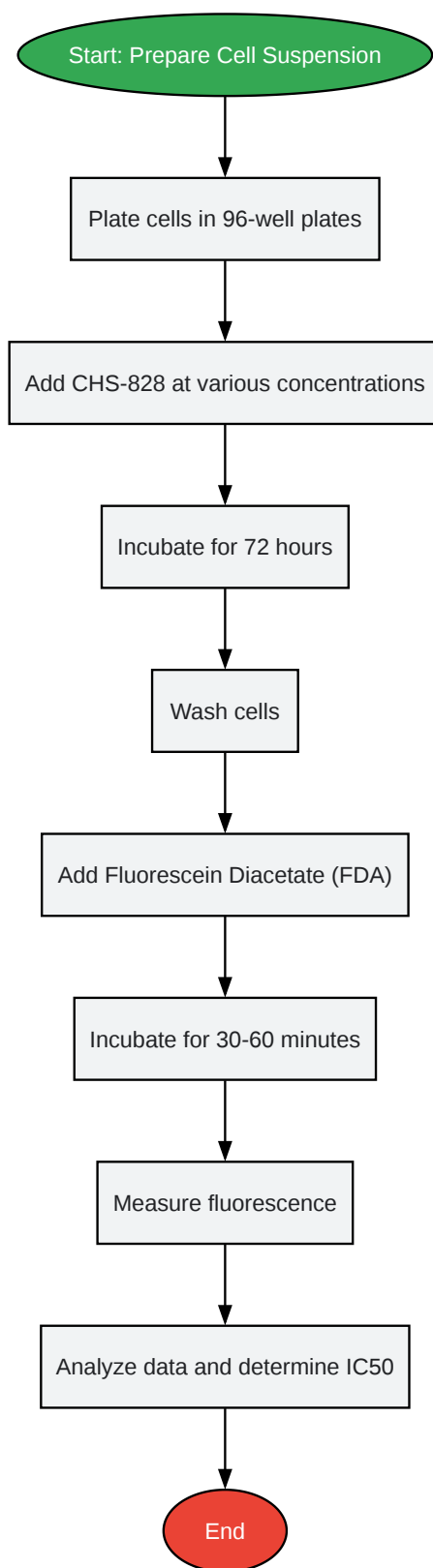
Parameter	Value	Reference
Dosing Regimen	20-80 mg once weekly for 3 weeks in 4-week cycles (oral)	[6]
Recommended Phase II Dose	20 mg once daily for 5 days in 28-day cycles	[10]
Time to Maximum Plasma Concentration (Tmax)	2.2 ± 1.3 hours	[10]
Half-life (t1/2)	2.1 ± 0.52 hours	[10]
Dose-Limiting Toxicities	Thrombocytopenia, thrombosis, esophagitis, diarrhea, constipation	[10]
Common Adverse Events	Nausea, vomiting, diarrhea, fatigue, localized genital mucositis	[10]
Objective Tumor Responses	No objective tumor responses observed; 7 patients showed stable disease	[10]

## Experimental Protocols

Detailed methodologies for the key assays used to evaluate **CHS-828** are provided below.

### Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay is used to determine the cytotoxic effects of **CHS-828** on various cell lines.[5]



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Caption: Workflow for the FMCA.

#### Protocol:

- Cell Seeding: Tumor cells are seeded into 96-well microtiter plates.
- Drug Exposure: **CHS-828** is added at a range of concentrations.
- Incubation: Plates are incubated for 72 hours to allow for drug action.[\[1\]](#)
- Washing: The drug-containing medium is removed, and the cells are washed.
- Staining: Fluorescein diacetate (FDA) is added to the wells. FDA is a non-fluorescent molecule that is hydrolyzed by esterases in viable cells to produce fluorescein, which is fluorescent.
- Fluorescence Measurement: The fluorescence of each well is measured using a fluorometer, which is proportional to the number of viable cells.
- Data Analysis: The IC<sub>50</sub> value, the concentration of the drug that inhibits cell survival by 50%, is calculated.

## MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

#### Protocol:

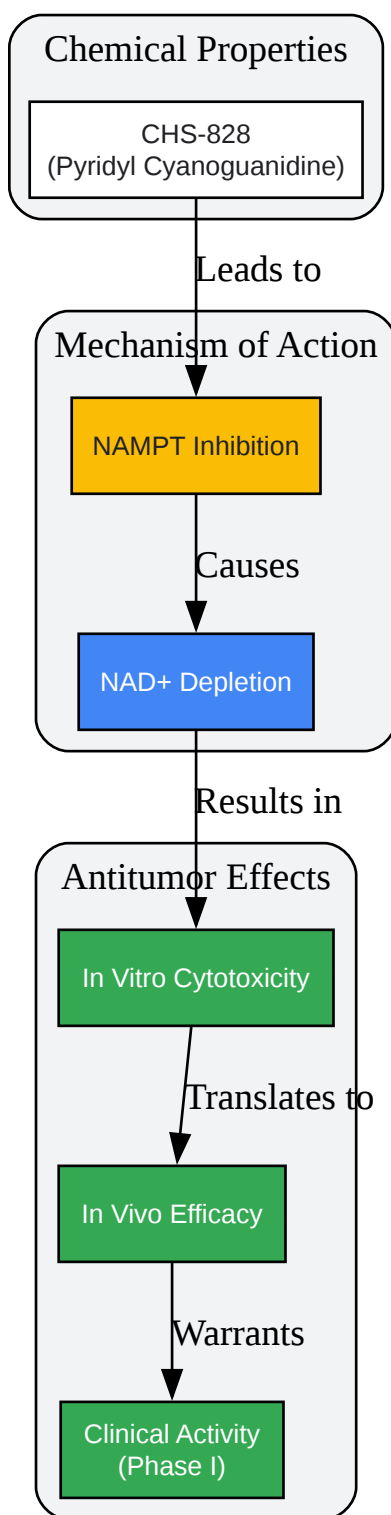
- Cell Seeding: Cells (e.g., MCF-7 or NYH) are seeded in tissue culture vessels at a concentration of  $2.5 \times 10^3$  cells/ml and incubated for 2 hours.[\[1\]](#)
- Drug Exposure: The cells are then exposed to **CHS-828** for 96 hours (MCF-7) or 120 hours (NYH).[\[1\]](#)
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells at a concentration of 5 mg/ml, and the cells are incubated for 4 hours.[\[1\]](#)  
Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

- Solubilization: 5% SDS is added to the cultures overnight to solubilize the formazan product.  
[\[1\]](#)
- Absorbance Measurement: The absorbance of the solubilized formazan is determined using an ELISA reader. The absorbance is directly proportional to the number of viable cells.

## Logical Relationships and Key Findings

The research on **CHS-828** has established several key relationships between its chemical nature, mechanism, and antitumor effects.





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Caption: Logical flow from chemical structure to clinical evaluation.

## Conclusion

**CHS-828** is a promising antitumor agent with a novel mechanism of action centered on the inhibition of NAD<sup>+</sup> synthesis. Its potent in vitro and in vivo activity against a range of cancers, including those with resistance to standard therapies, underscores its therapeutic potential. While Phase I clinical trials did not show objective tumor responses, the agent was generally well-tolerated, and stable disease was observed in some patients.[10] Further investigation, potentially in combination with other therapies, may be warranted to fully elucidate the clinical utility of this class of compounds. The prodrug GMX1777 (formerly EB1627) has been developed for intravenous administration, representing a next step in the clinical development of this therapeutic strategy.[11][12]

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- To cite this document: BenchChem. [CHS-828: A Technical Guide on the Pyridyl Cyanoguanidine Antitumor Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668923#chs-828-as-a-pyridyl-cyanoguanidine-antitumor-agent]

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